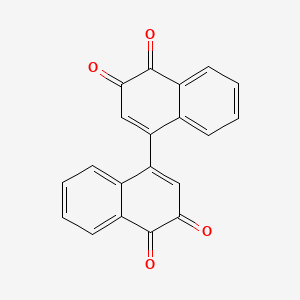

4,4'-Bi(1,2-naphthoquinone)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4’-Bi(1,2-naphthoquinone) is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are characterized by their quinonoid structure, which includes a naphthalene ring system with two carbonyl groups. This compound is notable for its unique structure, which consists of two 1,2-naphthoquinone units linked at the 4-position. This linkage imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Bi(1,2-naphthoquinone) can be synthesized through the oxidative dimerization of 1,2-naphthoquinone derivatives. One method involves the electrolysis of 1,2-naphthoquinone derivatives in the presence of magnesium perchlorate as a supporting electrolyte in aqueous acetic acid. This process leads to the formation of the desired dimeric product .

Industrial Production Methods: While specific industrial production methods for 4,4’-Bi(1,2-naphthoquinone) are not extensively documented, the general approach involves large-scale oxidative coupling reactions. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bi(1,2-naphthoquinone) undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinone-aniles.

Reduction: Reductive benzoylation can convert it into benzoylester derivatives.

Substitution: It reacts with aromatic amines to yield anilino-quinones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reductive agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Aromatic amines are used under mild acidic or basic conditions to facilitate substitution reactions.

Major Products:

Anilino-quinones: Formed from the reaction with aromatic amines.

Benzoylester Derivatives: Result from reductive benzoylation.

Scientific Research Applications

4,4’-Bi(1,2-naphthoquinone) has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in redox cycling and potential therapeutic applications.

Industry: Utilized in the development of dyes and pigments due to its quinonoid structure.

Mechanism of Action

The mechanism of action of 4,4’-Bi(1,2-naphthoquinone) involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to the modulation of various cellular pathways, including the activation of transcription factors such as Nrf2. Additionally, the compound can interact with molecular targets like receptor tyrosine kinases, influencing cellular signaling pathways .

Comparison with Similar Compounds

1,4-Naphthoquinone: A simpler quinonoid compound with similar redox properties.

2-Methyl-1,4-naphthoquinone (Menadione): Known for its role as a vitamin K analog.

Juglone: A naturally occurring naphthoquinone with antimicrobial properties

Uniqueness: 4,4’-Bi(1,2-naphthoquinone) is unique due to its dimeric structure, which imparts distinct chemical reactivity and biological activity compared to its monomeric counterparts. This structural uniqueness allows for a broader range of applications and interactions in various scientific fields.

Biological Activity

4,4'-Bi(1,2-naphthoquinone) is a synthetic compound belonging to the naphthoquinone family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of 4,4'-Bi(1,2-naphthoquinone), focusing on its anticancer, antimicrobial, and other pharmacological effects. The compound's structure, synthesis methods, and mechanisms of action will also be discussed.

Chemical Structure and Properties

4,4'-Bi(1,2-naphthoquinone) has the molecular formula C20H10O4 and is characterized by two naphthoquinone units linked through a carbon-carbon bond. This structural configuration is believed to enhance its biological activity compared to single naphthoquinone derivatives.

Synthesis

The synthesis of 4,4'-Bi(1,2-naphthoquinone) can be achieved through various methods including oxidative coupling reactions involving 1,2-naphthoquinone precursors. Recent advancements in microwave-assisted synthesis have improved yield and efficiency while reducing environmental impact .

Anticancer Activity

Numerous studies have highlighted the potential of 4,4'-Bi(1,2-naphthoquinone) as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines:

- HepG2 Cell Line : In vitro studies have demonstrated significant cytotoxicity with an EC50 value of approximately 3 μM .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which disrupts mitochondrial function and activates apoptotic pathways .

| Cell Line | Cytotoxicity (EC50) | Mechanism |

|---|---|---|

| HepG2 | 3 μM | ROS generation |

| MDA-MB-231 (Breast) | Varies | Apoptosis induction |

| DU-145 (Prostate) | Varies | Cell cycle arrest |

Antimicrobial Activity

4,4'-Bi(1,2-naphthoquinone) also exhibits antimicrobial properties against various pathogens. It has shown effectiveness against bacteria and fungi by disrupting cellular processes:

- Bacterial Inhibition : Studies indicate that naphthoquinones can inhibit biofilm formation and bacterial growth significantly more than standard antibiotics like ciprofloxacin .

- Fungal Activity : The compound has demonstrated antifungal properties against strains such as Candida albicans and Aspergillus niger.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Biofilm disruption |

| Candida albicans | Antifungal activity |

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, 4,4'-Bi(1,2-naphthoquinone) has been investigated for additional health benefits:

- Antioxidant Properties : The compound exhibits strong antioxidant activity by scavenging free radicals .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles in models of neurodegenerative diseases .

Case Studies

- Anticancer Efficacy in Animal Models : A study involving tumor-bearing mice treated with 4,4'-Bi(1,2-naphthoquinone) showed significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .

- Inhibition of Acetylcholinesterase (AChE) : Research on derivatives of 1,2-naphthoquinones indicates that modifications can enhance AChE inhibitory activity, suggesting potential applications in treating Alzheimer's disease .

Properties

CAS No. |

64517-67-5 |

|---|---|

Molecular Formula |

C20H10O4 |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

4-(3,4-dioxonaphthalen-1-yl)naphthalene-1,2-dione |

InChI |

InChI=1S/C20H10O4/c21-17-9-15(11-5-1-3-7-13(11)19(17)23)16-10-18(22)20(24)14-8-4-2-6-12(14)16/h1-10H |

InChI Key |

STWDPXLKJOBSQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)C3=CC(=O)C(=O)C4=CC=CC=C43 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.